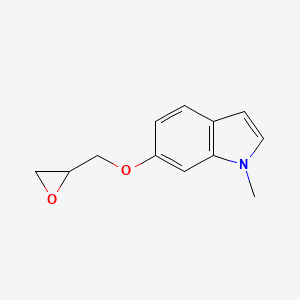

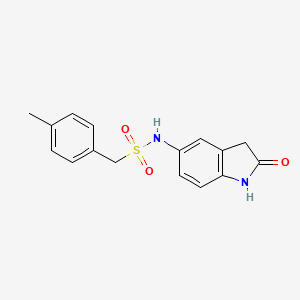

![molecular formula C22H20N6O2 B2588421 6-[5-[2-(4-Oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415522-62-0](/img/structure/B2588421.png)

6-[5-[2-(4-Oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-[5-[2-(4-Oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups and rings, including a quinazolinone ring, a pyrrole ring, and a pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The literature does not provide specific reactions involving this compound .科学的研究の応用

Antifungal Applications

Research has indicated that quinazolinone derivatives exhibit antifungal activity . They can be used to create treatments for fungal infections in agriculture, such as those caused by Rhizoctonia solani, a pathogen responsible for crop diseases .

Antidiabetic Effects

The compound’s influence on enzymatic activity related to diabetes has been explored. It could be used to develop antidiabetic medications that help regulate blood sugar levels by targeting specific metabolic pathways .

Anti-inflammatory Uses

Due to their ability to modulate the body’s inflammatory response, quinazolinone derivatives can be used to treat inflammatory conditions . This includes the development of drugs for chronic diseases like arthritis and asthma .

Green Chemistry Synthesis

The compound has been synthesized using green chemistry methods , which emphasize environmentally friendly processes. This approach reduces the use of harmful solvents and minimizes waste, making the production of this compound more sustainable .

Mechanosynthesis Applications

Mechanochemistry is a method that uses mechanical force to induce chemical reactions. This compound has been synthesized mechanochemically, which is a solvent-free process, contributing to safer and cleaner chemical synthesis .

Molecular Hybridization in Drug Design

Molecular hybridization involves combining two or more pharmacophores to create a new compound with enhanced biological activity. This compound could be used in the design of hybrid antifungal agents , combining the properties of quinazolinones with other active moieties to increase efficacy .

Safety And Hazards

特性

IUPAC Name |

6-[5-[2-(4-oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c23-7-15-5-6-20(24-8-15)26-9-16-11-27(12-17(16)10-26)21(29)13-28-14-25-19-4-2-1-3-18(19)22(28)30/h1-6,8,14,16-17H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDYROYPPHQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CN4C=NC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{5-[2-(4-Oxo-3,4-dihydroquinazolin-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2588338.png)

![1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2588340.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone](/img/structure/B2588345.png)

![3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2588347.png)

![[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B2588348.png)

![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2588352.png)

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2588355.png)

![N-(2,5-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2588356.png)